molecular formula C13H21NO3 B358899 5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid CAS No. 544461-76-9

5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid

Cat. No.: B358899
CAS No.: 544461-76-9
M. Wt: 239.31g/mol
InChI Key: QOBXQFJYTSEXEM-UHFFFAOYSA-N
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Description

5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid is an organic compound with a complex structure that includes a cyclohexene ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid typically involves multiple steps. One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which can be synthesized through the reaction of cyclohexenone with ethylamine under controlled conditions . This intermediate is then reacted with glutaric anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Nucleophiles: Ammonia (NH₃), primary and secondary amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

544461-76-9

Molecular Formula

C13H21NO3

Molecular Weight

239.31g/mol

IUPAC Name

5-[2-(cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C13H21NO3/c15-12(7-4-8-13(16)17)14-10-9-11-5-2-1-3-6-11/h5H,1-4,6-10H2,(H,14,15)(H,16,17)

InChI Key

QOBXQFJYTSEXEM-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)CCCC(=O)O

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCCC(=O)O

Origin of Product

United States

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